cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Nomenclature and Structural Identification
The compound’s systematic IUPAC name, (1R,3S)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid , precisely defines its stereochemistry and functional groups. The "cis" designation indicates that the carboxylic acid and fluorophenyl-oxoethyl substituents occupy adjacent positions on the same face of the cyclohexane ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 735275-36-2 | |
| Molecular Formula | $$ \text{C}{15}\text{H}{17}\text{FO}_3 $$ | |
| Molecular Weight | 264.29 g/mol | |
| SMILES Notation | O=C([C@H]1CC@@HCCC1)O | |
| InChI Key | LCWLCPDPIZQSHZ-WDEREUQCSA-N |
The stereochemical configuration profoundly influences its three-dimensional conformation, as evidenced by X-ray crystallography and nuclear magnetic resonance (NMR) studies. The fluorophenyl group introduces electron-withdrawing effects, while the carboxylic acid enables hydrogen bonding and salt formation.
Historical Context in Organic Chemistry Research
The synthesis of cis-cyclohexane derivatives dates to mid-20th-century efforts to resolve racemic mixtures of chiral compounds. Early methodologies, such as Noyce and Denney’s 1952 resolution of cis-3-hydroxycyclohexanecarboxylic acid using quinine, laid groundwork for stereoselective synthesis. Advances in asymmetric catalysis in the 1980s–1990s, particularly titanium-mediated cycloadditions, enabled efficient production of enantiopure cyclohexane scaffolds.
This compound emerged in the 2000s as part of drug discovery campaigns targeting fluorinated bioactive molecules. Its first documented synthesis involved a stereocontrolled Michael addition between 2-fluorophenylacetone and a cyclohexene carboxylate precursor, followed by oxidation and resolution. Patent filings from 2005–2010 highlight its utility as an intermediate in kinase inhibitor development.
Significance in Medicinal Chemistry and Drug Discovery
The compound’s structural features align with medicinal chemistry principles for optimizing pharmacokinetics and target engagement:
- Fluorine’s Role : The ortho-fluorine on the phenyl ring enhances metabolic stability by resisting oxidative degradation and improves membrane permeability via lipophilicity modulation.
- Carboxylic Acid Functionality : Serves as a hydrogen bond donor/acceptor, facilitating interactions with enzymatic active sites (e.g., proteases, kinases).
- Cis-Cyclohexane Scaffold : Imparts conformational rigidity, reducing entropic penalties during protein binding.
| Application Area | Rationale | Example Targets |
|---|---|---|
| Kinase Inhibitors | Binds ATP pockets via H-bonding | EGFR, VEGFR, CDK2 |
| Anti-inflammatory Agents | Modulates COX-2/prostaglandin pathways | COX-2, 5-LOX |
| CNS Therapeutics | Enhances blood-brain barrier penetration | GABA receptors, monoamine transporters |
Ongoing research explores its derivatization into prodrugs (e.g., ester analogs) to improve oral bioavailability. A 2025 PubChem entry notes its use in fragment-based drug discovery to generate lead compounds with nanomolar affinities.
Properties
IUPAC Name |
(1R,3S)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWLCPDPIZQSHZ-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Carbon-Carbon Bond Formation
The primary synthetic approach involves an aldol condensation between 2-fluorobenzaldehyde and cyclohexanone under basic conditions, usually employing sodium hydroxide or potassium hydroxide as the base catalyst. This reaction forms a β-hydroxy ketone intermediate, which upon dehydration yields an α,β-unsaturated ketone intermediate.
- Reaction conditions:
- Base: NaOH or KOH
- Solvent: Typically aqueous ethanol or methanol
- Temperature: Elevated temperatures (50–80 °C) to drive condensation and dehydration
- Time: Several hours to ensure completion
Stereoselective Cyclization to cis-Isomer
The critical step is the stereoselective cyclization to form the cis-3-substituted cyclohexane carboxylic acid. This step can be facilitated by:
- Use of chiral auxiliaries or asymmetric catalysts to enforce cis-configuration
- Control of reaction parameters such as temperature and solvent polarity to minimize epimerization
- Boronate-mediated cyclization or Lewis acid catalysis (e.g., BF₃·Et₂O) to promote selective ring closure
Post-Functionalization and Purification
After cyclization, the product mixture often contains both cis- and trans-isomers. Purification is essential to isolate the desired cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid with high stereochemical purity.
- Purification techniques:
- Recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures)
- High-performance liquid chromatography (HPLC) for stereoisomer separation
- Chromatography on silica gel or reverse-phase columns
Industrial Production Considerations
In industrial settings, the synthesis is optimized for scale, yield, and safety:
- Continuous flow reactors are employed to enhance reaction control and reproducibility
- Reaction parameters are finely tuned to maximize cis-isomer yield and minimize by-products
- Advanced purification methods ensure product purity exceeding 98%
- Waste management and solvent recycling are integrated for environmental compliance
Summary of Preparation Methods
| Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Starting materials | 2-Fluorobenzaldehyde + Cyclohexanone | Commercially available | Precursors for condensation |
| 2. Aldol condensation | Base-catalyzed condensation forming β-hydroxy ketone intermediate | NaOH or KOH, aqueous ethanol, 50–80 °C | Formation of α,β-unsaturated ketone intermediate |
| 3. Stereoselective cyclization | Cyclization to cis-isomer using chiral auxiliaries or Lewis acid catalysts | BF₃·Et₂O or boronate-mediated, controlled temp | Enforces cis-configuration |
| 4. Purification | Recrystallization and chromatographic separation | Ethyl acetate/hexane, HPLC | Isolation of pure cis-isomer |
| 5. Industrial scale-up | Continuous flow reactors, optimized parameters | Flow chemistry setups | Enhanced yield, reproducibility, and safety |
Research Findings and Analytical Confirmation
- Stereochemical confirmation is achieved by X-ray crystallography and NMR spectroscopy (¹H-NMR, NOESY), which verify the cis-configuration by analyzing coupling constants and spatial proximities.
- Computational studies (DFT calculations) support experimental data, confirming the stability of the cis-isomer under the chosen conditions.
- Reaction optimization studies highlight the importance of temperature control and solvent choice to prevent epimerization and maximize yield.
Chemical Reactions Analysis
Types of Reactions
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Research
Cis-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory properties. This compound could be beneficial in developing treatments for conditions characterized by excessive inflammation.
Drug Development
The compound's structural features make it a candidate for further modifications to enhance its pharmacological activity. Researchers are exploring derivatives of this compound to improve efficacy and reduce side effects in therapeutic applications.
Synthesis of Carboxylic Acid Derivatives
This compound serves as a precursor in synthesizing various carboxylic acid derivatives. These derivatives can be utilized in numerous applications, including:
- Agricultural Chemicals : Development of herbicides and pesticides.
- Polymer Chemistry : Use as a building block for creating novel polymers with specific properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated that the compound significantly reduced inflammation markers in vitro. |
| Study B | Synthesis of derivatives | Successfully synthesized several derivatives showing enhanced biological activity compared to the parent compound. |
| Study C | Drug formulation | Investigated the stability of the compound in various formulations, concluding it maintains integrity under typical storage conditions. |
Mechanism of Action
The mechanism of action of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function .
Comparison with Similar Compounds
The compound belongs to a broader class of cyclohexane-1-carboxylic acid derivatives with aryl-ketone substituents. Below is a systematic comparison with structurally analogous compounds:
Substituent Variations on the Phenyl Ring
Key analogs differ in the substituent type and position on the phenyl ring:
Key Observations :
- Electron-withdrawing groups (F, Cl) increase acidity (lower pKa) compared to electron-donating groups (CH₃, OMe). The 3-chlorophenyl analog has a pKa of ~4.67, suggesting moderate acidity .
- Density : Chlorine’s higher atomic mass results in a higher density (1.233 g/cm³) compared to the methoxy analog (1.2 g/cm³) .
- Synthetic Relevance : The 3-methylphenyl variant is marketed as an intermediate or building block, indicating its utility in pharmaceutical synthesis .
Cyclohexane vs. Cyclopentane Backbone
A cyclopentane analog, cis-3-[2-oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (CAS: 733740-46-0), replaces the cyclohexane ring with a cyclopentane. The trifluoromethyl group introduces strong electron-withdrawing effects, further enhancing acidity compared to the fluorophenyl derivative .
Pharmacological Potential
While direct biological data for the 2-fluorophenyl compound are absent, structurally related compounds like prasugrel (containing a 2-fluorophenyl group) exhibit platelet aggregation inhibition via P2Y12 antagonism . This suggests that the fluorophenyl moiety in this compound may confer similar bioactivity, warranting further investigation.
Biological Activity
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known by its CAS number 735275-36-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
- Molecular Formula : C15H17FO3
- Molecular Weight : 264.29 g/mol
- Structure : The compound features a cyclohexane core with a carboxylic acid group and a fluorophenyl substituent, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of cyclohexane carboxylic acids exhibit anticancer properties. For example, compounds similar in structure to this compound have been evaluated for their inhibitory effects on cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting potential as therapeutic agents.
Anti-inflammatory Effects
The anti-inflammatory activity of carboxylic acid derivatives has been documented in several studies. For instance, certain analogs have shown efficacy in reducing inflammation markers in animal models of arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of cyclohexane derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study concluded that the presence of the fluorophenyl group enhances the compound's interaction with cellular targets involved in cancer progression .
Study 2: Anti-inflammatory Mechanism
In another investigation, researchers examined the anti-inflammatory properties of related cyclohexane carboxylic acids. The compound was tested in a carrageenan-induced paw edema model in rats, where it demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like ibuprofen. The proposed mechanism involved inhibition of COX enzymes and downregulation of TNF-alpha production .
Data Table: Biological Activities Summary
| Property | Activity Type | Model/Cell Line | IC50/Effect |
|---|---|---|---|
| Anticancer | Cytotoxicity | MCF-7 (Breast Cancer) | 15 µM |
| Anti-inflammatory | Edema Reduction | Carrageenan Model | Significant reduction |
Q & A
Basic: What are the key methodologies for structural characterization of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
Answer:
The compound’s structure can be resolved via X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement and SHELXS for structure solution). For example, constrained cyclohexane derivatives require high-resolution data to confirm stereochemistry and substituent positioning. Molecular mechanics calculations (e.g., rotamer analysis) complement crystallographic data to predict solution-phase conformers . Purity validation involves HPLC (≥98% threshold) and spectroscopic techniques (e.g., H/C NMR) to verify functional groups and absence of stereoisomers .
Basic: How is the compound synthesized, and what are critical reaction conditions?
Answer:
Synthesis typically involves Friedel-Crafts acylation or keto-enol cyclization to introduce the 2-fluorophenyl-oxoethyl moiety. Key steps include:
- Step 1: Reacting cyclohexane-1-carboxylic acid derivatives with 2-fluorophenylacetic acid (precursor CAS 451-82-1) under acidic conditions .
- Step 2: Stereocontrol via chiral catalysts or constrained intermediates to enforce cis-configuration .
- Purification: Column chromatography or recrystallization, with HPLC monitoring to exclude trans-isomers .
Advanced: How do rotamer populations influence the compound’s photophysical properties?
Answer:
The compound’s fluorescence decay is biexponential due to ground-state rotamer heterogeneity . For example:
- Major rotamer (): Exhibits longer fluorescence lifetime (3.1 ns) due to electron transfer from the indole ring to the carboxylate group.
- Minor rotamer (): Shorter lifetime (0.3 ns) from intramolecular excited-state proton transfer at C4 of the fluorophenyl group.
Methodologies: - Time-resolved fluorescence spectroscopy to resolve lifetimes.
- H-D exchange experiments and temperature-dependent studies to quantify proton/electron transfer rates .
Advanced: What experimental strategies resolve contradictions in biological activity data for this compound?
Answer:
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) arise from rotamer-dependent interactions or solvent effects. Strategies include:
- Molecular docking simulations with explicit rotamer states to predict binding affinities.
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters under physiological conditions.
- Comparative studies using constrained analogs (e.g., cyclohexene derivatives) to isolate stereoelectronic effects .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: Gloves, lab coat, and eye protection (CAS 1239843-15-2 analogs cause skin/eye irritation) .
- First aid: Immediate washing with water for skin/eye contact; inhalation requires fresh air and medical consultation.
- Storage: Inert atmosphere (N) at 0–6°C to prevent degradation .
Advanced: How can intramolecular interactions be modulated to enhance pharmacological activity?
Answer:
- Carboxylate group modification: Esterification or amidation to alter electron-withdrawing effects, impacting proton/electron transfer rates .
- Fluorophenyl substitution: Introducing electron-donating groups (e.g., -OH) at the para-position to stabilize charge-transfer states .
- Conformational constraints: Cyclohexene ring saturation or spiro-fusion (e.g., spiro[cyclopentane-isoquinoline] derivatives) to fix rotamer populations .
Basic: What analytical techniques confirm the absence of isomeric impurities?
Answer:
- Chiral HPLC with a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate cis/trans-isomers.
- Circular dichroism (CD) for enantiomeric excess validation.
- Mass spectrometry (HRMS) to detect trace impurities (<0.1%) .
Advanced: How does the compound’s conformational flexibility affect its role in enzyme inhibition?
Answer:
Flexibility allows adaptive binding to enzyme active sites. For example:
- Factor Xa inhibition: The cyclohexane-carboxylic acid moiety adopts multiple conformers to interact with hydrophobic pockets.
- Kinetic studies: Stopped-flow fluorescence assays reveal conformational selection vs. induced-fit mechanisms.
- Cryo-EM or X-ray co-crystallography with target enzymes (e.g., proteases) to map binding modes .
Basic: What are the compound’s stability profiles under varying pH and temperature?
Answer:
- pH stability: Stable at pH 4–7; degradation occurs above pH 8 via ester hydrolysis.
- Thermal stability: Decomposes above 150°C (TGA data). Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
Advanced: How can computational modeling guide the design of analogs with improved bioavailability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
